Cas no 1249838-16-1 (1,2-difluoro-4-isocyanato-5-nitrobenzene)

1249838-16-1 structure
Nombre del producto:1,2-difluoro-4-isocyanato-5-nitrobenzene
Número CAS:1249838-16-1
MF:C7H2F2N2O3
Megavatios:200.099188327789
MDL:MFCD16159067
CID:4581375
PubChem ID:61990445
1,2-difluoro-4-isocyanato-5-nitrobenzene Propiedades químicas y físicas
Nombre e identificación
-
- 1,2-difluoro-4-isocyanato-5-nitrobenzene
-
- MDL: MFCD16159067
- Renchi: 1S/C7H2F2N2O3/c8-4-1-6(10-3-12)7(11(13)14)2-5(4)9/h1-2H
- Clave inchi: UZWGWEILROMHKR-UHFFFAOYSA-N
- Sonrisas: C1(F)=CC([N+]([O-])=O)=C(N=C=O)C=C1F
1,2-difluoro-4-isocyanato-5-nitrobenzene PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-273913-5.0g |
1,2-difluoro-4-isocyanato-5-nitrobenzene |
1249838-16-1 | 95.0% | 5.0g |
$2028.0 | 2025-03-20 | |
Chemenu | CM416877-1g |
1,2-difluoro-4-isocyanato-5-nitrobenzene |
1249838-16-1 | 95%+ | 1g |
$759 | 2023-03-01 | |
1PlusChem | 1P01B3F2-5g |
1,2-difluoro-4-isocyanato-5-nitrobenzene |
1249838-16-1 | 95% | 5g |
$2569.00 | 2024-07-10 | |
Aaron | AR01B3NE-100mg |
1,2-difluoro-4-isocyanato-5-nitrobenzene |
1249838-16-1 | 95% | 100mg |
$357.00 | 2025-02-09 | |
1PlusChem | 1P01B3F2-500mg |
1,2-difluoro-4-isocyanato-5-nitrobenzene |
1249838-16-1 | 95% | 500mg |
$642.00 | 2025-03-19 | |
1PlusChem | 1P01B3F2-250mg |
1,2-difluoro-4-isocyanato-5-nitrobenzene |
1249838-16-1 | 95% | 250mg |
$421.00 | 2025-03-19 | |
1PlusChem | 1P01B3F2-1g |
1,2-difluoro-4-isocyanato-5-nitrobenzene |
1249838-16-1 | 95% | 1g |
$812.00 | 2025-03-19 | |
1PlusChem | 1P01B3F2-100mg |
1,2-difluoro-4-isocyanato-5-nitrobenzene |
1249838-16-1 | 95% | 100mg |
$303.00 | 2025-03-19 | |
A2B Chem LLC | AV96462-5g |
1,2-difluoro-4-isocyanato-5-nitrobenzene |
1249838-16-1 | 95% | 5g |
$2170.00 | 2024-04-20 | |
A2B Chem LLC | AV96462-1g |
1,2-difluoro-4-isocyanato-5-nitrobenzene |
1249838-16-1 | 95% | 1g |
$771.00 | 2024-04-20 |
1,2-difluoro-4-isocyanato-5-nitrobenzene Literatura relevante
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
1249838-16-1 (1,2-difluoro-4-isocyanato-5-nitrobenzene) Productos relacionados
- 2288708-51-8(Methyl 2-[N-(4-fluoro-2-nitrophenyl)methanesulfonamido]acetate)
- 1428347-74-3(ethyl 4-(3-methoxy-1,2-oxazole-5-amido)benzoate)
- 2138015-24-2(rac-tert-butyl 1-(1R,2S)-2-aminocyclohexyl-1H-1,2,3-triazole-4-carboxylate, cis)
- 1021021-04-4(2-[(5-bromothiophen-2-yl)sulfonyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one)
- 864661-75-6(Benzonitrile, 2-chloro-4-(hydroxymethyl)-3-methyl-)
- 1804355-49-4(Methyl 2-iodo-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine-5-acetate)
- 895479-38-6(3-(4-chlorophenyl)sulfanyl-N-(4-nitrophenyl)propanamide)
- 2418722-20-8(2-{[3-Amino-5-(2-methoxy-2-oxoethyl)-2,4,6-trimethylphenyl]methoxy}acetic acid)
- 2228320-45-2(2-ethoxy-4-2-(methylamino)propan-2-ylphenol)
- 2097964-94-6(1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1249838-16-1)1,2-difluoro-4-isocyanato-5-nitrobenzene

Pureza:99%
Cantidad:1g
Precio ($):888.0